molecular formula C9H16N2OS B1491505 2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2092561-51-6

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No.: B1491505
CAS No.: 2092561-51-6
M. Wt: 200.3 g/mol
InChI Key: AJBHOOZBYCHSGN-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C9H16N2OS and its molecular weight is 200.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the cyclopropyl group in the compound is known to interact with cyclopropanases, enzymes that catalyze the formation of cyclopropane rings in natural products . Additionally, the tetrahydrothiophen-3-yl moiety may interact with sulfur-containing enzymes, potentially affecting their catalytic activities. These interactions highlight the compound’s ability to modulate biochemical pathways and enzyme functions.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl group can form stable interactions with enzyme active sites, potentially inhibiting or activating their catalytic functions . Additionally, the tetrahydrothiophen-3-yl moiety may interact with specific protein domains, influencing their structural conformation and activity. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s cyclopropyl group can be metabolized by cyclopropanases, while the tetrahydrothiophen-3-yl moiety may undergo oxidation and reduction reactions . These metabolic transformations influence the compound’s activity and its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which regulate its intracellular concentration . Additionally, binding proteins may facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c10-5-9(12)11(7-1-2-7)8-3-4-13-6-8/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBHOOZBYCHSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)acetamide
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.